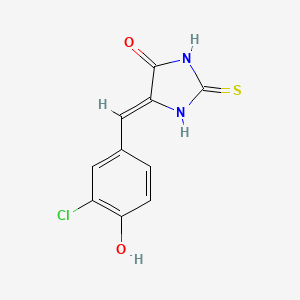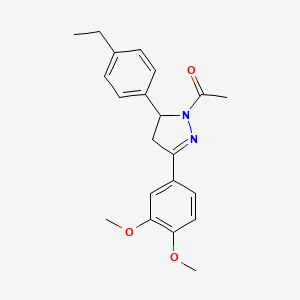![molecular formula C23H26N4O4S B11610846 2,6-Dimethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11610846.png)
2,6-Dimethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This involves optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic and sulfanyl groups can be oxidized under appropriate conditions.
Reduction: The triazino-benzoxazepine core can be reduced to modify its electronic properties.
Substitution: The methoxy groups can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while substitution of the methoxy groups can yield a variety of functionalized derivatives .
Scientific Research Applications
2,6-Dimethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: Shares the dimethoxyphenol moiety but differs in the substituents on the aromatic ring.
1-[6-(3,4-Dimethoxyphenyl)-3-(pentylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]et: Similar core structure with different substituents.
Uniqueness
2,6-Dimethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H26N4O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol |
InChI |
InChI=1S/C23H26N4O4S/c1-4-5-8-11-32-23-25-22-19(26-27-23)15-9-6-7-10-16(15)24-21(31-22)14-12-17(29-2)20(28)18(13-14)30-3/h6-7,9-10,12-13,21,24,28H,4-5,8,11H2,1-3H3 |
InChI Key |
KPOGNPJUNXGHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)OC)O)OC)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-1-(4-methoxyphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610773.png)
![10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11610776.png)


![N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610784.png)

![(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610793.png)

![(6Z)-3-(benzylsulfanyl)-5-imino-6-({1-[3-(4-methylphenoxy)propyl]-1H-pyrrol-2-yl}methylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B11610806.png)

![7-{(2-Methylphenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B11610827.png)
![N'-(benzo[cd]indol-2-yl)-3,4-dimethoxybenzohydrazide](/img/structure/B11610830.png)
![2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(2-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11610851.png)
